3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling with Thiophene: The final step involves coupling the brominated furan with a thiophene derivative using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Discovery: The compound’s structure suggests potential biological activity, making it a candidate for drug screening and development.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents:
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Materials Science: The compound can be explored for its properties in materials science, such as in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromofuran-2-yl)-5-(phenyl)-1,2,4-oxadiazole
- 3-(5-Chlorofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
- 3-(5-Bromofuran-2-yl)-5-(pyridin-2-ylmethyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H7BrN2O2S |
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Molecular Weight |
311.16 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H7BrN2O2S/c12-9-4-3-8(15-9)11-13-10(16-14-11)6-7-2-1-5-17-7/h1-5H,6H2 |
InChI Key |
VQFOTMFNLRDRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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